molecular formula C6H4BrN3 B7963593 2-Bromoimidazo[1,2-A]pyrazine

2-Bromoimidazo[1,2-A]pyrazine

Cat. No.: B7963593
M. Wt: 198.02 g/mol
InChI Key: XZVOUEFJVRUBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazole and pyrazine ring system with a bromine atom at the 2-position. This scaffold is derived from α-amino acid residues, making it a structurally unique amidine-type compound . Its natural counterparts, such as luciferin and coelenterazine, are pivotal in bioluminescent systems, enabling applications in chemiluminescent sensors for peroxides, glucose, and immunoassays . The bromine substitution enhances reactivity for cross-coupling reactions, enabling diverse synthetic modifications for pharmaceutical and materials science applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoimidazo[1,2-A]pyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-bromoketones with 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate can yield this compound . This reaction proceeds via a one-pot tandem cyclization and bromination process, which does not require a base .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 2-bromoimidazo[1,2-a]pyrazine serves as a reactive site for nucleophilic substitution, enabling functionalization:

  • Amination : Replacement of bromine with amines (e.g., morpholine) under basic conditions. For instance, 6-methyl-8-bromo-2-phenylimidazo[1,2-a]pyrazine reacts with morpholine to form 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine .

  • Hydrazination : Reaction with hydrazine hydrate in ethanol under reflux generates hydrazides, as demonstrated in the synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides .

Reaction Type Reagents/Conditions Product Reference
AminationMorpholine, EtOH, reflux8-morpholino derivative
HydrazinationHydrazine hydrate, EtOH, refluxImidazo[1,2-a]pyrazine-2-carboxylic acid hydrazide

Cross-Coupling Reactions

This compound undergoes cross-coupling reactions to introduce aryl or alkenyl groups:

  • Suzuki-Miyaura coupling : While not explicitly detailed in the sources, analogous reactions for imidazo[1,2-a]pyridines suggest potential for aryl group substitution via palladium catalysis .

  • Catalyst-free cascade reactions : For example, reactions with 1-bromo-2-phenylacetylene yield substituted imidazopyrazines, as observed in imidazo[1,2-a]pyridine synthesis .

Spectroscopic and Analytical Data

Key characterization data for this compound includes:

  • 1H NMR : δ 7.80 (d, J = 0.92 Hz, C2H), 7.86 (d, J = 1.36 Hz, C3H), 8.29 (s, C5H) .

  • 13C NMR : δ 115.92, 119.32, 119.97, 137.03, 137.39, 142.54 .

  • MS (EI) : m/z 278 (M++1) .

Technique Key Peaks Reference
1H NMRδ 7.80 (C2H), 7.86 (C3H), 8.29 (C5H)
13C NMRδ 115.92–142.54 (aromatic carbons)

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer activities. For instance, a study reported that certain derivatives showed cytotoxic effects against various cancer cell lines, with one compound (31) displaying a GI50 value ranging from 0.80 to 2.87 µM across 59 human cancer cell lines . The binding study indicated that this compound intercalated with DNA, suggesting a mechanism for its anticancer effects .

Antimicrobial Activity

Imidazo[1,2-a]pyrazines have also been evaluated for their antimicrobial properties. A series of studies indicated potent antibacterial activities against both Gram-positive and Gram-negative bacteria . The presence of bromine at specific positions often enhances these activities, making 2-bromoimidazo[1,2-a]pyrazine a candidate for further exploration in antimicrobial drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,2-a]pyrazine derivatives. Studies have shown that modifications at various positions on the pyrazine ring can significantly affect biological outcomes . For example, bivalent compounds incorporating imidazo[1,2-a]pyrazines have been designed to target specific enzymes involved in cancer progression .

Synthesis and Modification

The synthesis of this compound typically involves methods such as Suzuki-Miyaura cross-coupling reactions or other metal-catalyzed processes that facilitate the introduction of bromine at the desired position . These synthetic routes allow for the creation of diverse derivatives with tailored biological activities.

Case Studies

Study Compound Activity IC50/Other Metrics
Compound 31Cytotoxicity against cancer cell linesGI50: 0.80–2.87 µM
Various derivativesAntibacterial activityPotent against Gram-positive/Gram-negative bacteria

Comparison with Similar Compounds

Optical Properties

Table 3: Fluorescence and Substituent Effects

Compound Scaffold Substituent Effects Emission Properties
2-Bromoimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Electron-withdrawing bromine Blue-shifted emission in acetonitrile
Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine Fused hybrid Electron-donating groups (e.g., –OCH3) Aggregation-induced blue emission
6-Bromoimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Bromine at C6 Fluorescent indicator applications
  • Emission Tuning : Bromine at C2 in imidazo[1,2-a]pyrazine induces a blue shift (~850 nm) compared to pyridine derivatives (e.g., compound 12i: λmax ~800 nm) due to electronic effects .
  • Hybrid Scaffolds : Fusion with benzoimidazole (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) enhances fluorescence intensity and cell permeability for bioimaging .

Electronic and Reactivity Differences

  • Bromine vs. Phenyl/Amino Groups: The electron-withdrawing bromine at C2 increases electrophilicity, facilitating cross-coupling reactions, whereas phenyl/amino groups improve π-π stacking and hydrogen bonding in target binding .
  • Ring Saturation : Saturated derivatives (e.g., tetrahydroimidazo[1,2-a]pyrazine) exhibit reduced aromaticity but better membrane permeability for CNS targets .

Biological Activity

2-Bromoimidazo[1,2-A]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom that enhances its reactivity and biological activity. The imidazo[1,2-A]pyrazine framework is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom facilitates binding through halogen bonding, which can enhance the compound's inhibitory effects on various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in disease processes.
  • Receptor Modulation : It modulates receptor activity, which is crucial for therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of imidazo[1,2-A]pyrazine possess significant anticancer properties. For instance, compounds have been reported to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against several microbial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Some studies suggest that it could reduce inflammation through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant inhibition of MCF-7 and HeLa cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced inflammatory markers in vitro

Notable Research

  • Anticancer Studies : A recent study evaluated the effect of this compound derivatives on MCF-7 and HeLa cell lines. The IC50 values were found to be approximately 8.47 µM and 9.22 µM respectively after 72 hours of treatment, indicating potent antiproliferative activity (see Table 2) .

    Table 2: IC50 Values for Cancer Cell Lines
    Cell LineIC50 Value (µM)Treatment Duration (h)
    MCF-78.47 ± 0.1872
    HeLa9.22 ± 0.1772
  • Antimicrobial Activity : Another study highlighted the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for developing new antibiotics .
  • Anti-inflammatory Effects : In vivo tests revealed that certain derivatives significantly reduced pain behaviors in acetic acid-induced writhing tests, suggesting their potential as analgesics .

Q & A

Basic Research Questions

Q. What are the preferred sites for bromination in imidazo[1,2-a]pyrazine derivatives, and how can regioselectivity be directed during synthesis?

Bromination in imidazo[1,2-a]pyrazine derivatives is guided by electron density distribution. Computational studies (e.g., AM1 calculations) predict that electrophilic bromination favors position 3, followed by position 5, while nucleophilic substitutions occur at positions 5 and 8 . Regioselectivity can be controlled using directing groups or catalysts. For example, Pd-catalyzed direct (hetero)arylation and iodine-catalyzed multicomponent reactions (MCRs) enable selective functionalization .

Q. What synthetic methodologies are effective for preparing 2-bromoimidazo[1,2-a]pyrazine and its derivatives?

Key methods include:

  • Halogenation : Direct bromination using Br₂ or N-bromosuccinimide (NBS) under acidic conditions .
  • Multicomponent Reactions (MCRs) : Iodine-catalyzed condensation of tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine at room temperature yields imidazo[1,2-a]pyrazine derivatives with high functional tolerance .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions for introducing aryl/alkyl groups post-bromination .

Q. How can structural confirmation of this compound derivatives be achieved?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify regiochemistry and substituent effects (e.g., coupling constants for ortho protons in monomethoxy derivatives) .
  • X-ray Crystallography : Resolves regioisomer ambiguity, as demonstrated for 8c (CCDC 1919367) .
  • HRMS (ESI-QTOF) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the imidazo[1,2-a]pyrazine core influence reactivity in electrophilic/nucleophilic substitutions?

Electron-donating groups (e.g., methoxy or alkylamino at position 8) enhance electrophilic substitution at position 3, while electron-withdrawing groups shift reactivity. Competitive reactions (e.g., isomerization during α-halocarbonyl condensations) require optimization of catalysts (e.g., In(OTf)₃ for β-carboline hybrids) or solvents (DBSA/toluene vs. TFA/DMSO) to suppress side products .

Q. What computational tools predict the reactivity and regioselectivity of this compound in complex reactions?

  • Semi-Empirical Methods (AM1) : Calculate charge densities and molecular electrostatic potentials to identify reactive sites for nitration or bromination .
  • Density Functional Theory (DFT) : Models transition states for cross-coupling reactions and evaluates steric/electronic effects of substituents .

Q. How can hybrid structures (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) be synthesized, and what photophysical properties do they exhibit?

Double cyclization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines under acid catalysis (e.g., TFA/DMSO) generates tetracyclic hybrids. These hybrids show deep blue emission in aggregated/solid states (λem ~450 nm) with cell permeability and low phototoxicity, making them candidates for bioimaging .

Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) analyzed?

  • Anticancer/Anti-inflammatory : In vitro screening against hyperglycemic ob/ob mice and sepsis models reveals hypoglycemic and anti-inflammatory effects (IC₅₀ values: 10a–m derivatives) .
  • Enzyme Inhibition : 5-Bromo derivatives act as phosphodiesterase inhibitors, increasing cAMP levels in cardiac tissue .
  • SAR Strategies : Modifying the piperazinyl group at position 8 enhances α₂-adrenergic receptor selectivity (e.g., 2a vs. mianserin) .

Q. What challenges arise in scaling up synthetic routes for this compound derivatives, and how are they addressed?

  • Low Yields : Acid-sensitive intermediates (e.g., tert-butyl isocyanide) decompose at higher temperatures; iodine catalysis at RT improves efficiency .
  • Purification : Regioisomers (e.g., 8c vs. 8e) require chromatographic separation or crystallization .
  • Functional Group Tolerance : DBSA/toluene systems outperform TFA/DMSO for substrates with sensitive moieties (e.g., nitro or halogen groups) .

Q. Methodological Recommendations

  • Regioselective Bromination : Use NBS in acetic acid at 0°C for position 3 bromination .
  • Fluorescence Characterization : Measure emission spectra in acetonitrile (λex = 350 nm) to assess photophysical properties .
  • In Vitro Bioassays : Evaluate cAMP modulation in isolated atria or α₂-adrenergic receptor binding in calf cerebral cortex homogenates .

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVOUEFJVRUBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.